molecular formula C21H23NO5S B491945 PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 421579-49-9

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B491945
CAS No.: 421579-49-9
M. Wt: 401.5g/mol
InChI Key: WBIFYYOPFWXYNU-UHFFFAOYSA-N
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Description

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a pentyl group, a benzenesulfonamido group, and a benzofuran carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Benzenesulfonamido Group: The benzenesulfonamido group can be introduced via a sulfonation reaction using benzenesulfonyl chloride and an amine.

    Esterification: The carboxylate group is introduced through an esterification reaction involving the benzofuran carboxylic acid and pentanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzenesulfonamido group.

Scientific Research Applications

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Pentyl benzenesulfonamide: Lacks the benzofuran carboxylate moiety.

    2-Methyl-1-benzofuran-3-carboxylate: Lacks the pentyl and benzenesulfonamido groups.

    Benzenesulfonamido benzofuran: Lacks the pentyl group.

Uniqueness

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the pentyl group enhances its lipophilicity, while the benzenesulfonamido group provides potential enzyme inhibitory properties. The benzofuran core contributes to its stability and overall molecular framework.

Properties

IUPAC Name

pentyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-3-4-8-13-26-21(23)20-15(2)27-19-12-11-16(14-18(19)20)22-28(24,25)17-9-6-5-7-10-17/h5-7,9-12,14,22H,3-4,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIFYYOPFWXYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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